

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-8-methoxyquinoline

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Compound of Interest

Compound Name: **2-Bromo-8-methoxyquinoline**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Sonogashira cross-coupling reaction of **2-Bromo-8-methoxyquinoline**. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.^[2] The resulting 2-alkynyl-8-methoxyquinoline derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinoline nucleus, including anticancer and antimicrobial properties.^{[3][4]}

General Reaction Scheme

The Sonogashira coupling of **2-Bromo-8-methoxyquinoline** with a terminal alkyne proceeds as follows:

Where R can be an aryl, vinyl, or alkyl group.

Application Notes

The quinoline scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals.^[5] Specifically, 8-methoxyquinoline and its derivatives have garnered significant interest in drug development. The introduction of an alkynyl moiety at the

2-position via Sonogashira coupling can significantly modulate the biological activity of the parent molecule.

Potential Applications in Drug Discovery:

- **Anticancer Agents:** Quinoline derivatives have been extensively studied for their antiproliferative activities.^[3] Bromo-substituted quinolines, in particular, have shown potent inhibitory effects against various cancer cell lines, including C6, HeLa, and HT29.^{[3][6]} The alkynyl group can serve as a pharmacophore that interacts with biological targets or as a handle for further functionalization to improve potency and selectivity. Some quinoline derivatives have been shown to inhibit critical enzymes in DNA replication and repair, such as topoisomerase I.^[3]
- **Enzyme Inhibition:** The 8-hydroxyquinoline moiety (which can be obtained by demethylation of 8-methoxyquinoline) is a well-known chelating agent and has been incorporated into molecules targeting various enzymes.^[4] The alkynyl-substituted quinoline core can be designed to target the active sites of enzymes implicated in disease pathogenesis.
- **Antimicrobial Agents:** 8-Hydroxyquinoline derivatives have demonstrated a broad spectrum of antimicrobial activity.^[7] The synthesized 2-alkynyl-8-methoxyquinolines can be screened for their efficacy against various bacterial and fungal strains.
- **Scaffolds for Further Elaboration:** The Sonogashira coupling product retains a reactive alkyne functionality, which can be further elaborated using various chemical transformations, such as cycloadditions, to generate more complex and diverse molecular architectures for drug screening libraries.^[8]

Experimental Protocols

This section provides a generalized protocol for the Sonogashira coupling of **2-Bromo-8-methoxyquinoline** with a terminal alkyne. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials

- **2-Bromo-8-methoxyquinoline**

- Terminal alkyne (e.g., Phenylacetylene, 1-Octyne)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Base (e.g., Triethylamine (Et_3N), Diisopropylamine (DIPA))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Stirring and heating apparatus (magnetic stirrer with hot plate)
- Thin Layer Chromatography (TLC) plates and developing system
- Silica gel for column chromatography

Procedure

- Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$; 2-5 mol%) and copper(I) iodide (CuI ; 1-3 mol%).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Addition of Reagents: Under the inert atmosphere, add **2-Bromo-8-methoxyquinoline** (1.0 eq), the anhydrous solvent (e.g., THF), and the base (e.g., Et_3N ; 2.0-3.0 eq).
- Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-80 °C).
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-alkynyl-8-methoxyquinoline.

Data Presentation

Table 1: Representative Reaction Conditions for Sonogashira Coupling of Aryl Bromides

Entry	Aryl Bromide	Alkyn e	Pd	Cu(I)		Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
			Catal yst (mol %)	Sourc e (mol %)						
1	2- Bromo pyridin e	Phenyl acetyl ene	Pd(PPh ₃) ₄ (3)	CuI (1.5)	Et ₃ N	THF	60	12	85	
2	4- Bromo -anisol	1- Hepty ne	Pd(PPh ₃) ₄ (2)	CuI (1)	DIPA	DMF	80	8	92	
3	1- Bromo -naphth alene	Trimet hylsilyl -acetyl ene	Pd(OAc) ₂ (2) / PPh ₃ (4)	CuI (2)	Et ₃ N	Toluene	70	16	88	
4	2- Bromo -8- metho xyquin oline	Phenyl acetyl ene	Pd(PPh ₃) ₄ (3)	CuI (1.5)	Et ₃ N	THF	65	14	(Predi cted) 80-95	

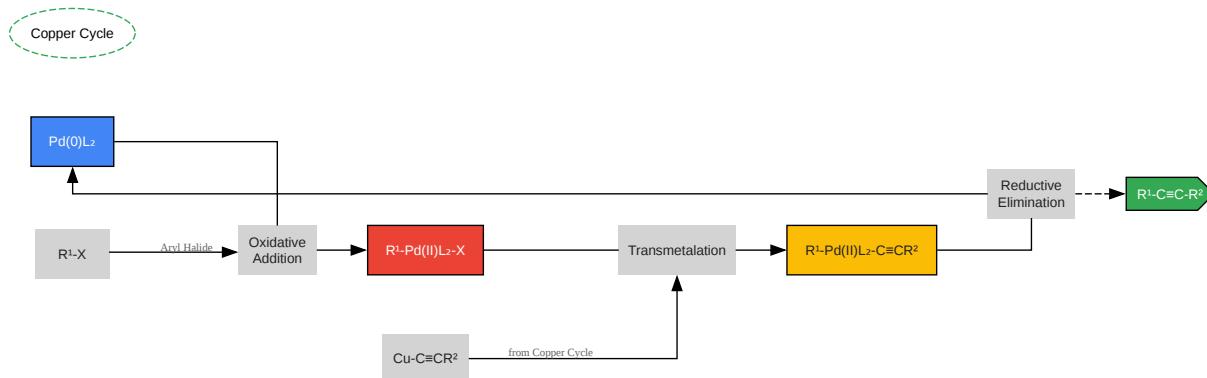
Note: The data in entries 1-3 are representative examples for similar substrates. Entry 4 provides predicted conditions for the title reaction, which may require optimization.

Table 2: Hypothetical Characterization Data for 2-(Phenylethynyl)-8-methoxyquinoline

Property	Value
Molecular Formula	C ₁₈ H ₁₃ NO
Molecular Weight	259.31 g/mol
Appearance	Pale yellow solid
Melting Point	110-112 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.10 (d, J = 8.4 Hz, 1H), 7.65-7.55 (m, 3H), 7.45-7.35 (m, 4H), 7.05 (d, J = 7.6 Hz, 1H), 4.05 (s, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 155.2, 142.1, 138.5, 131.8, 129.5, 128.8, 128.4, 127.3, 122.5, 119.8, 114.6, 109.7, 92.5, 88.9, 56.1
Mass Spectrometry (ESI+)	m/z 260.10 [M+H] ⁺

Visualizations

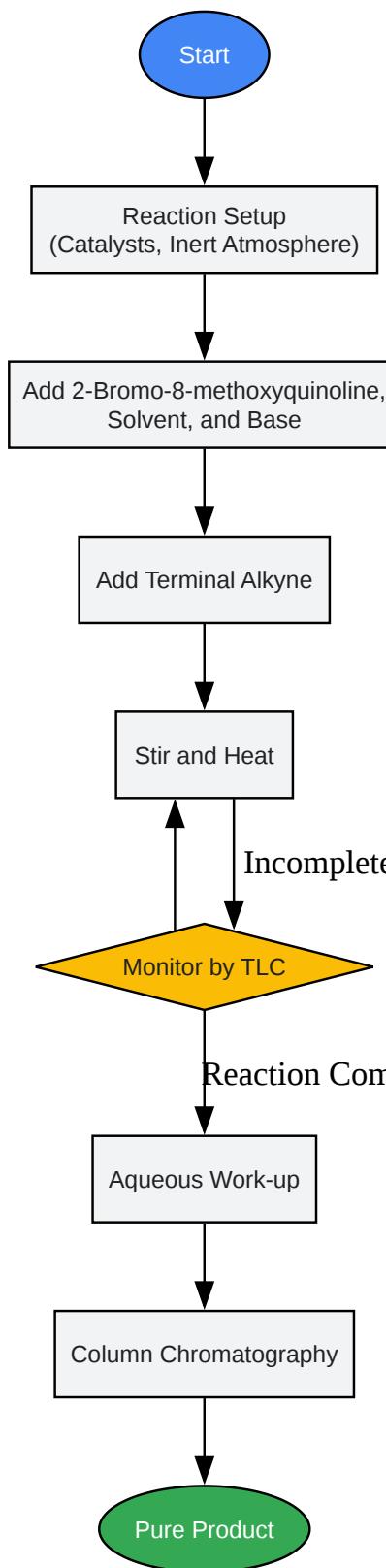
Sonogashira Coupling Catalytic Cycle



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Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

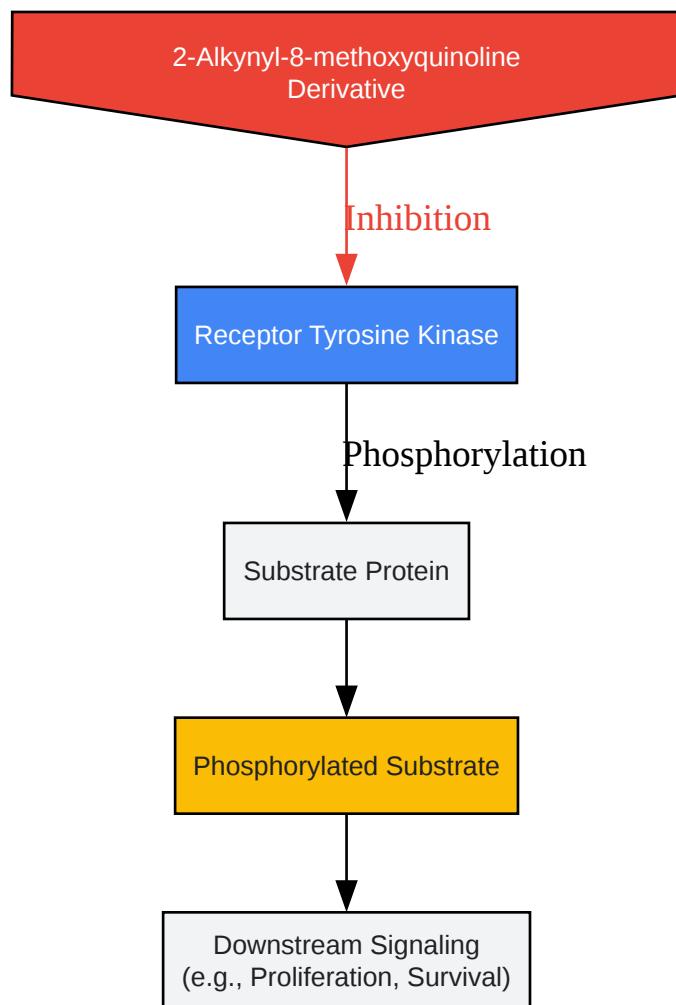
Experimental Workflow



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Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Hypothetical Signaling Pathway Inhibition



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Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

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